Target Annotation: LSD1 Inhibition vs. Glucocorticoid Receptor Modulation
The compound is explicitly annotated as a lysine-specific histone demethylase 1 (LSD1/KDM1A) inhibitor in the Therapeutic Target Database, referenced to the Celgene Quanticel patent portfolio [1]. This target annotation differentiates it from the structurally related pyrimidinedione cyclohexyl series developed by Corcept Therapeutics, which are characterized as glucocorticoid receptor (GR) modulators [2]. The divergence in primary target—LSD1 for epigenetic regulation versus GR for endocrine modulation—represents a functional bifurcation that cannot be inferred from chemical structure alone.
| Evidence Dimension | Primary pharmacological target annotation |
|---|---|
| Target Compound Data | LSD1/KDM1A inhibitor (TTD Drug ID D0N2QZ) |
| Comparator Or Baseline | Corcept pyrimidinedione cyclohexyl series: glucocorticoid receptor (GR) modulators (US20140162361A1) |
| Quantified Difference | Qualitative target divergence: LSD1 (epigenetic) vs. GR (endocrine) |
| Conditions | Database annotation and patent class comparison |
Why This Matters
Procurement decisions for target-based screening campaigns require unambiguous target annotation to avoid investing in compounds with misaligned pharmacology.
- [1] Therapeutic Target Database (TTD). Drug ID D0N2QZ: Pyrimidine derivative 18 – Target: Lysine-specific histone demethylase 1 (LSD1), Inhibitor. IDRB Lab, Zhejiang University. View Source
- [2] Clark, R., Hynd, G., Ray, N., & Sajad, M. (2014). US Patent Application US20140162361A1: Pyrimidine Cyclohexyl Glucocorticoid Receptor Modulators. Corcept Therapeutics, Inc. View Source
